![molecular formula C11H17BO3 B578472 3-Isobutoxy-5-methylphenylboronic acid CAS No. 1256345-77-3](/img/structure/B578472.png)
3-Isobutoxy-5-methylphenylboronic acid
Overview
Description
3-Isobutoxy-5-methylphenylboronic acid is a chemical compound with the CAS Number: 1256345-77-3 . It has a molecular weight of 208.07 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The primary method for the synthesis of boronic acids like 3-Isobutoxy-5-methylphenylboronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular formula of 3-Isobutoxy-5-methylphenylboronic acid is C11H17BO3 . The InChI code is 1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as 3-Isobutoxy-5-methylphenylboronic acid, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of these esters is not well developed .Scientific Research Applications
3-Isobutoxy-5-methylphenylboronic acid\text{3-Isobutoxy-5-methylphenylboronic acid} 3-Isobutoxy-5-methylphenylboronic acid
- Application : 3-Isobutoxy-5-methylphenylboronic acid is commonly used as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. In this synthetic method, it reacts with aryl or vinyl halides (e.g., aryl bromides, chlorides) in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely employed for the synthesis of biaryl compounds, pharmaceutical intermediates, and functional materials .
- Application : Researchers utilize 3-Isobutoxy-5-methylphenylboronic acid as a versatile building block in organic synthesis. It can be incorporated into complex molecules through various transformations, such as nucleophilic additions, Suzuki coupling, and Heck reactions. Its unique steric and electronic properties make it valuable for constructing diverse chemical structures .
- Application : Due to its boronic acid moiety, this compound can act as a receptor for saccharides (sugars). Researchers have developed fluorescent and colorimetric sensors based on boronic acids, including 3-Isobutoxy-5-methylphenylboronic acid, to detect glucose levels. These sensors find applications in diabetes management and environmental monitoring .
- Application : Boronic acids have gained attention in drug discovery. Researchers explore their potential as proteasome inhibitors, kinase inhibitors, and anti-inflammatory agents. 3-Isobutoxy-5-methylphenylboronic acid derivatives may exhibit promising biological activities, making them interesting targets for medicinal chemistry studies .
- Application : Incorporating boronic acid groups into polymers can lead to stimuli-responsive materials. Researchers have used 3-Isobutoxy-5-methylphenylboronic acid in the design of smart hydrogels, drug delivery systems, and self-healing materials. These polymers undergo reversible changes in response to changes in pH or sugar concentration .
- Application : Boronic acids, including 3-Isobutoxy-5-methylphenylboronic acid, serve as ligands in transition metal-catalyzed reactions. They stabilize metal complexes and enhance catalytic activity. Researchers explore their use in asymmetric catalysis, C-H activation, and other transformations .
- Application : The boronic acid functionality in this compound can participate in supramolecular interactions. Researchers investigate its role in designing functional materials, such as metal-organic frameworks (MOFs), porous polymers, and host-guest systems .
- Application : By modifying 3-Isobutoxy-5-methylphenylboronic acid with fluorophores, scientists create fluorescent probes for cellular imaging. These probes can selectively bind to specific biomolecules (e.g., sugars, nucleotides) and provide insights into cellular processes .
Suzuki-Miyaura Cross-Coupling Reactions
Organic Synthesis
Boronic Acid-Based Sensors
Medicinal Chemistry
Polymer Chemistry
Catalysis
Materials Science
Fluorescent Probes and Imaging Agents
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives are known to undergo catalytic protodeboronation, a process that involves the removal of the boron group . This process can be utilized in various chemical transformations, including the formal anti-Markovnikov hydromethylation of alkenes .
Biochemical Pathways
The protodeboronation process, which is a characteristic reaction of boronic acids and their esters, can influence various biochemical pathways by introducing new functional groups into molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological targets .
Result of Action
The protodeboronation process can lead to the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of 3-Isobutoxy-5-methylphenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .
properties
IUPAC Name |
[3-methyl-5-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFDZQKQISDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681567 | |
Record name | [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxy-5-methylphenylboronic acid | |
CAS RN |
1256345-77-3 | |
Record name | Boronic acid, B-[3-methyl-5-(2-methylpropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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